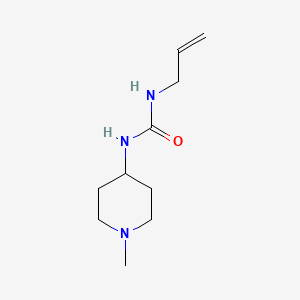
1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea, also known as MPPEU, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPPEU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
The compound 1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea and its derivatives have been studied extensively in the context of chemical synthesis and analysis. Research reveals the synthesis of various derivatives, particularly focusing on the antibacterial properties and structure-activity relationships. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives, showcasing their antibacterial potential Aziz‐ur‐Rehman et al., 2017. Similarly, Alvarez-Ibarra et al. (2010) and Berardi et al. (2005) contributed to the synthesis and structural analysis of similar compounds, highlighting their potential in creating impactful chemical entities Alvarez-Ibarra et al., 2010; Berardi et al., 2005.
Pharmacological Applications
Various derivatives of 1-(1-Methylpiperidin-4-yl)-3-prop-2-enylurea have been explored for their pharmacological potential. Research by Bautista-Aguilera et al. (2014) and Jørgensen et al. (2013) introduced compounds acting as cholinesterase and monoamine oxidase inhibitors, and α₁-adrenoceptor ligands, respectively. These compounds are significant for their potential in treating neurological disorders and exploring new pathways in psychiatric medication Bautista-Aguilera et al., 2014; Jørgensen et al., 2013.
Biological and Enzymatic Activity
The compound and its derivatives have also been studied for their biological and enzymatic activities. Klun et al. (2000) and Rehman et al. (2019) explored the repellent efficacy against blood-feeding arthropods and antibacterial activity, respectively. These studies contribute to understanding the compound's potential in public health applications, especially in vector control and infectious disease mitigation Klun et al., 2000; Rehman et al., 2019.
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-3-6-11-10(14)12-9-4-7-13(2)8-5-9/h3,9H,1,4-8H2,2H3,(H2,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORILNRVUECKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)
![3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2374017.png)

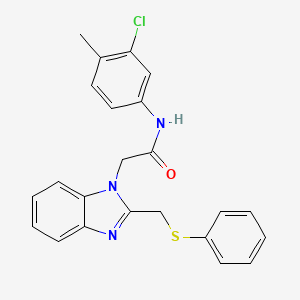
![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)
![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)

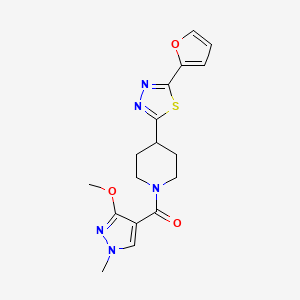

![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)
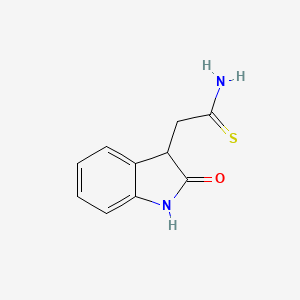
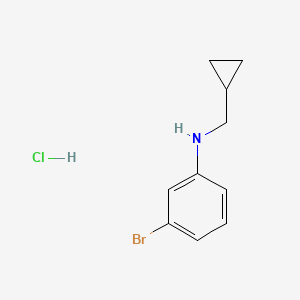

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)